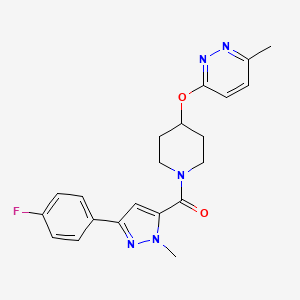

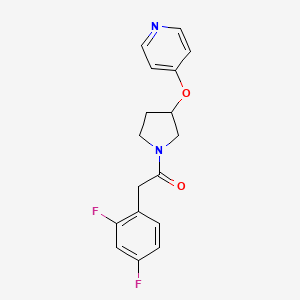

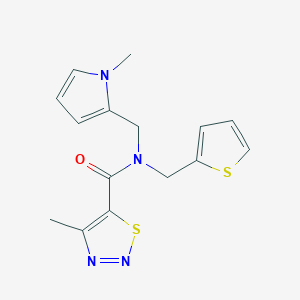

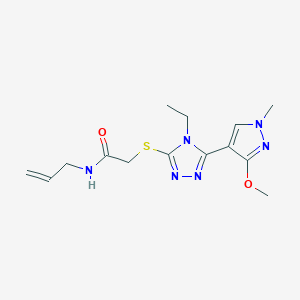

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.438. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

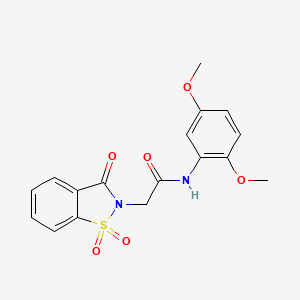

Antiproliferative Activity and Structural Characterization

Research on compounds with structural similarities to "(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone" has focused on their synthesis, structural exploration, and biological activities. For instance, one study synthesized a novel heterocyclic compound evaluated for antiproliferative activity, characterized through various spectroscopic techniques, and its molecular structure was analyzed using X-ray diffraction. This compound exhibited stability due to inter and intra-molecular hydrogen bonds, a characteristic that could be relevant to the compound (Prasad et al., 2018).

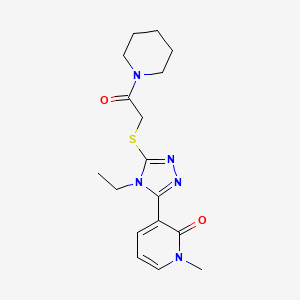

Interaction with CB1 Cannabinoid Receptor

Another research direction involves the study of molecular interactions between structurally similar compounds and specific receptors, such as the CB1 cannabinoid receptor. This includes analysis of the conformational dynamics and the development of unified pharmacophore models to understand the receptor-ligand interactions better. Such studies can provide insights into the design of selective antagonists or agonists for therapeutic purposes (Shim et al., 2002).

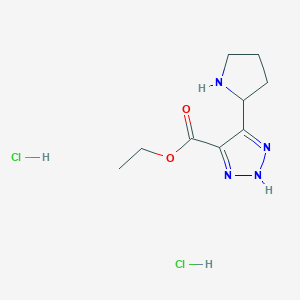

Anticonvulsant and Antimicrobial Activities

Compounds with similar structures have been explored for their anticonvulsant activities, demonstrating significant potential in this area. For example, certain derivatives have shown promising results in the maximal electroshock (MES) test, indicating their utility as anticonvulsant agents. This research could suggest potential neurological applications for the compound by exploring its effects on sodium channels or similar targets (Malik & Khan, 2014).

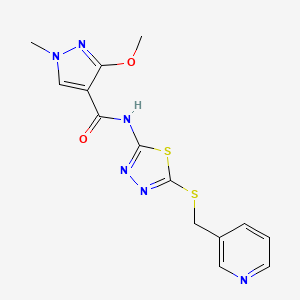

Additionally, studies on related compounds have also highlighted their antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in addressing infectious diseases (Kumar et al., 2012).

Properties

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O2/c1-14-3-8-20(24-23-14)29-17-9-11-27(12-10-17)21(28)19-13-18(25-26(19)2)15-4-6-16(22)7-5-15/h3-8,13,17H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBKHHZEGMBNBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2579922.png)

![2-chloro-N-{3-cyano-4-[(4-methylphenyl)sulfinyl]phenyl}benzenecarboxamide](/img/structure/B2579931.png)

![1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2579934.png)

![N'-cyclohexyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2579935.png)